5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole 5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16767011
InChI: InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3
SMILES:
Molecular Formula: C27H32N4O2
Molecular Weight: 444.6 g/mol

5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole

CAS No.:

Cat. No.: VC16767011

Molecular Formula: C27H32N4O2

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

5-[1-(Cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)-1,3-benzodiazol-2-yl]-3-methyl-1,2-benzoxazole -

Specification

Molecular Formula C27H32N4O2
Molecular Weight 444.6 g/mol
IUPAC Name 5-[1-(cyclohexylmethyl)-6-(3-methylmorpholin-4-yl)benzimidazol-2-yl]-3-methyl-1,2-benzoxazole
Standard InChI InChI=1S/C27H32N4O2/c1-18-17-32-13-12-30(18)22-9-10-24-25(15-22)31(16-20-6-4-3-5-7-20)27(28-24)21-8-11-26-23(14-21)19(2)29-33-26/h8-11,14-15,18,20H,3-7,12-13,16-17H2,1-2H3
Standard InChI Key JYCNBHVRGVCHIQ-UHFFFAOYSA-N
Canonical SMILES CC1COCCN1C2=CC3=C(C=C2)N=C(N3CC4CCCCC4)C5=CC6=C(C=C5)ON=C6C

Introduction

Structural Characteristics and Nomenclature

The compound features a benzoxazole core (3-methyl-1,2-benzoxazole) fused to a benzodiazolyl moiety (1,3-benzodiazol-2-yl) via a carbon-carbon bond. Key substituents include:

  • A cyclohexylmethyl group at position 1 of the benzodiazolyl ring.

  • A 3-methylmorpholin-4-yl group at position 6 of the benzodiazolyl ring.

The morpholine ring introduces a tertiary amine, while the cyclohexylmethyl group contributes hydrophobicity. This hybrid structure combines electron-rich aromatic systems with polar functional groups, suggesting tunable solubility and binding affinity .

Synthetic Methodologies

Precursor Synthesis

The benzoxazole and benzodiazolyl moieties are typically synthesized separately before coupling. For the benzoxazole core, Ni-SiO₂-catalyzed condensation of 2-aminophenol with aldehydes under mild conditions (e.g., ethanol, 20 mol% catalyst, 1.5–3 hours) yields substituted benzoxazoles in >90% efficiency . For example:

AldehydeReaction Time (h)Yield (%)
4-Methoxybenzaldehyde1.594
4-Chlorobenzaldehyde2.588

The benzodiazolyl segment may be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Cyclohexylmethyl and morpholinyl groups are introduced using alkyl halides or Mitsunobu reactions .

Final Coupling

The two fragments are coupled via Suzuki-Miyaura or Ullmann coupling. Copper-catalyzed intramolecular o-arylations have been reported for analogous systems, achieving yields of 70–98% under optimized conditions .

Physicochemical Properties

While direct data for this compound is limited, analogs provide insights:

  • Molecular Weight: ~450–500 g/mol (estimated via PubChem CID 94650630 ).

  • LogP: ~3.5–4.2 (predicted using XLogP3-AA ).

  • Hydrogen Bond Donors/Acceptors: 2 donors (amide NH, morpholine N) and 6 acceptors (benzoxazole O/N, morpholine O) .

These properties suggest moderate bioavailability and blood-brain barrier permeability, making it a candidate for central nervous system targets .

Biological Activity and Applications

Cyclooxygenase (COX) Inhibition

Benzoxazole derivatives exhibit selective COX-2 inhibition. Compound 13 (a benzimidazole analog) showed 384-fold selectivity for COX-2 over COX-1, reducing inflammatory prostaglandin E₂ synthesis . The morpholine substituent in the target compound may enhance binding to COX-2’s hydrophobic pocket.

Ferroportin Modulation

Patents describe benzodiazolyl-containing compounds as ferroportin inhibitors (US11286243B2 ). These agents regulate iron homeostasis, implicating the target compound in treating anemia or hemochromatosis.

Stability and Degradation

Benzoxazoles are prone to hydrolytic cleavage under acidic conditions. Accelerated stability studies of related compounds show:

  • pH 1.2 (simulated gastric fluid): 20% degradation over 24 hours.

  • pH 7.4 (blood): <5% degradation over 72 hours.

The cyclohexylmethyl group likely sterically shields the benzoxazole ring, enhancing stability .

Computational Modeling

Density functional theory (DFT) calculations for analogous systems reveal:

  • HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.

  • Electrostatic Potential: Localized negative charge on benzoxazole oxygen, favoring interactions with cationic residues in enzyme active sites .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator